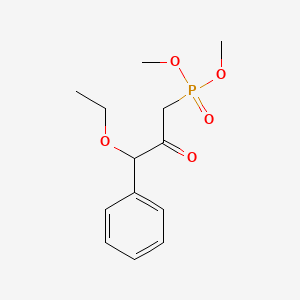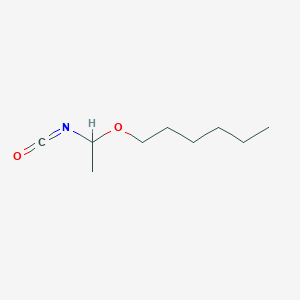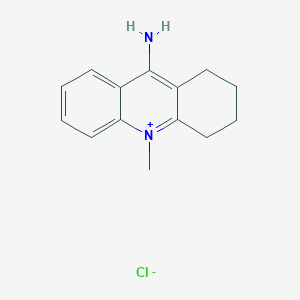
9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride is a chemical compound known for its significant role as a cholinesterase inhibitor. This compound is commonly used in pharmacological studies due to its ability to inhibit the enzyme acetylcholinesterase, which is crucial in the breakdown of the neurotransmitter acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride typically involves the reaction of cyclohexanone with 2-aminobenzonitrile. This reaction proceeds through a series of steps including cyclization and reduction to form the acridine ring structure . The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine ring structure.
Substitution: Aromatic nucleophilic substitution reactions are common, especially at the C9 position.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include various substituted acridines, which can have different functional groups attached to the acridine ring, enhancing their pharmacological properties .
Scientific Research Applications
9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on enzyme inhibition and neurotransmitter regulation.
Industry: Utilized in the development of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The primary mechanism of action of 9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride is the reversible inhibition of acetylcholinesterase (AChE). By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. This enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease . Additionally, it also inhibits butyrylcholinesterase and blocks sodium and potassium channels .
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another cholinesterase inhibitor with a similar structure and mechanism of action.
Donepezil: A more selective AChE inhibitor used in Alzheimer’s treatment.
Rivastigmine: Inhibits both AChE and butyrylcholinesterase, similar to 9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride.
Uniqueness
This compound is unique due to its specific structural modifications that enhance its inhibitory activity and selectivity towards cholinesterases. Its ability to block multiple enzyme pathways makes it a versatile compound in pharmacological research .
Properties
CAS No. |
65197-51-5 |
|---|---|
Molecular Formula |
C14H17ClN2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
10-methyl-1,2,3,4-tetrahydroacridin-10-ium-9-amine;chloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16;/h2,4,6,8,15H,3,5,7,9H2,1H3;1H |
InChI Key |
VCOJKGYXUNCMTM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2CCCCC2=C(C3=CC=CC=C31)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
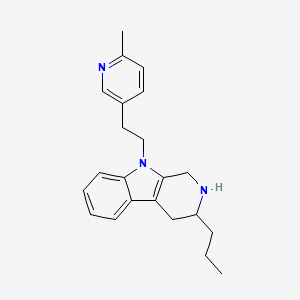
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
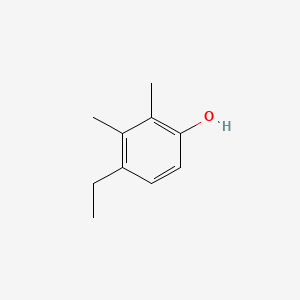


![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
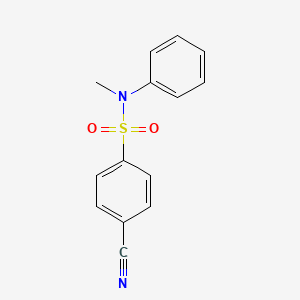
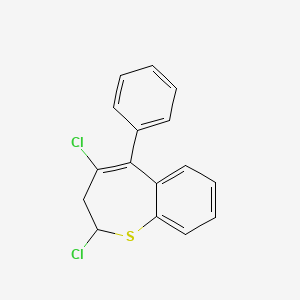

![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)
